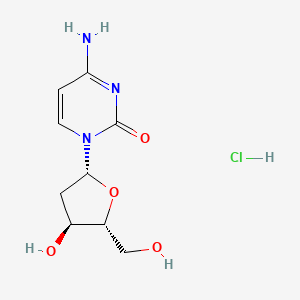
2'-デオキシシチジン塩酸塩
概要
説明
2'-デオキシシチジン (塩酸塩) は、天然に存在するヌクレオシドであるシチジンと構造的に類似した合成ヌクレオシドアナログです。この化合物は、リボース糖の2'位にヒドロキシル基が存在しないことを特徴としており、シチジンとは異なります。 この修飾により、2'-デオキシシチジン (塩酸塩) は、さまざまな生化学および医学的研究において重要な分子となっています .
2. 製法
合成経路および反応条件: 2'-デオキシシチジン (塩酸塩) の合成は、通常、デオキシリボースのヒドロキシル基を保護し、その後、保護された糖をシトシンとカップリングさせることから始まります。最後のステップは、脱保護と塩酸塩への変換です。 一般的な方法の1つには、トシルクロリドとエタンアミンを試薬として使用するものが含まれます .
工業的生産方法: 2'-デオキシシチジン (塩酸塩) の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を厳密に管理する必要があります。 この化合物は、多くの場合、ヌクレオシドアナログを専門とする化学会社によってバルク生産されます .
科学的研究の応用
2’-Deoxycytidine (hydrochloride) is widely used in scientific research due to its role as a nucleoside analog. Its applications include:
Chemistry: Used in the synthesis of oligonucleotides and as a building block for DNA analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry
作用機序
2'-デオキシシチジン (塩酸塩) の作用機序には、複製中のDNAへの組み込みが関与しています。組み込まれると、DNA鎖の伸長を停止させることで、DNA合成を阻害することができます。 この作用は、DNAポリメラーゼやDNA複製に関与する他の酵素との相互作用を介して起こります .
類似の化合物:
シチジン: 2'位にヒドロキシル基を持つ天然のヌクレオシド。
2'-デオキシウリジン: アミノ基がカルボニル基に置き換わったアナログ。
比較: 2'-デオキシシチジン (塩酸塩) は、その特異的な構造のためにユニークであり、2'位にヒドロキシル基を持たずにDNAに組み込まれることができます。 この構造的な違いは、特にDNA合成や修復に関する研究において、研究および治療用途における貴重なツールとなっています .
生化学分析
Biochemical Properties
2’-Deoxycytidine hydrochloride can be phosphorylated by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This compound interacts with enzymes such as deoxycytidine kinase and thymidine kinase 2 . It also serves as a substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine .
Cellular Effects
2’-Deoxycytidine hydrochloride has been used in various cellular processes, including DNA replication and transcription . It influences cell function by participating in the synthesis of DNA via various DNA polymerases or reverse transcriptases . It also impacts gene expression as its incorporation into DNA can lead to changes in the methylation status of the DNA, thereby affecting gene transcription .
Molecular Mechanism
The molecular mechanism of 2’-Deoxycytidine hydrochloride involves its conversion to dCMP, a DNA precursor, by the action of deoxycytidine kinase . This is a key step in the deoxynucleoside salvage pathway. Furthermore, it can be converted to dUMP and dTMP, which are also important components of DNA .
Temporal Effects in Laboratory Settings
It is known that this compound is used in various laboratory experiments to investigate the impact of nucleoside analogs on cellular processes .
Dosage Effects in Animal Models
It is known that this compound is used in pre-clinical in vivo studies .
Metabolic Pathways
2’-Deoxycytidine hydrochloride is involved in the deoxynucleoside salvage pathway . It interacts with enzymes such as deoxycytidine kinase and deoxycytidine monophosphate deaminase . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound can enter the nucleus under certain conditions .
Subcellular Localization
2’-Deoxycytidine hydrochloride is mainly located in the cytoplasm in several cell types . It has the ability to enter the nucleus under certain conditions, suggesting the existence of a cytoplasmic retention mechanism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine (hydrochloride) typically involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with cytosine. The final step involves deprotection and conversion to the hydrochloride salt. One common method includes the use of tosyl chloride and ethanamine as reagents .
Industrial Production Methods: Industrial production of 2’-Deoxycytidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk by chemical companies specializing in nucleoside analogs .
化学反応の分析
反応の種類: 2'-デオキシシチジン (塩酸塩) は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて2'-デオキシウリジンを形成できます。
還元: 還元反応は、これをヌクレオシド型に戻すことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: 2'-デオキシウリジン
還元: デオキシシチジン
置換: さまざまな置換シチジン誘導体.
4. 科学研究での応用
2'-デオキシシチジン (塩酸塩) は、ヌクレオシドアナログとしての役割を果たすため、科学研究で広く使用されています。その用途には、以下が含まれます。
化学: オリゴヌクレオチドの合成やDNAアナログの構成要素として使用されます。
生物学: DNA複製および修復メカニズムの研究に使用されます。
医学: 抗ウイルス剤および抗がん剤療法の可能性について調査されています。
類似化合物との比較
Cytidine: The natural nucleoside with a hydroxyl group at the 2’ position.
2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.
Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the 2’ position
Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .
特性
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCXZGFJFAPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3992-42-5 | |
| Record name | Cytidine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)




![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)
![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)


